

A Technical Guide to Sodium Adipate for Pharmaceutical Development

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Compound of Interest		
Compound Name:	Sodium adipate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium adipate**, detailing its chemical identity, physicochemical properties, and its applications in pharmaceutical formulations, particularly in controlled-release drug delivery systems. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development.

Chemical Identification

Sodium adipate is the sodium salt of adipic acid.[1][2]

Identifier	Value
Preferred IUPAC Name	Disodium hexanedioate[1][2]
Other Names	Disodium adipate, Adipic acid, disodium salt, Hexanedioic acid, disodium salt[2][3]
CAS Number	7486-38-6[1][4][5]
Chemical Formula	C ₆ H ₈ Na ₂ O ₄ [1][4][5]
E Number	E356[1][2]



Physicochemical Properties

Sodium adipate is a white to off-white, odorless, crystalline powder or granule.[4][6] It is readily soluble in water.[5][6]

Property	Value	Reference
Molecular Weight	190.10 g/mol	[4][7][8]
Appearance	Solid white to off-white powder or crystals	[4]
Solubility	Approximately 50 g/100 mL in water at 20 °C	[7]
Decomposition Temperature	440 °C	[5]

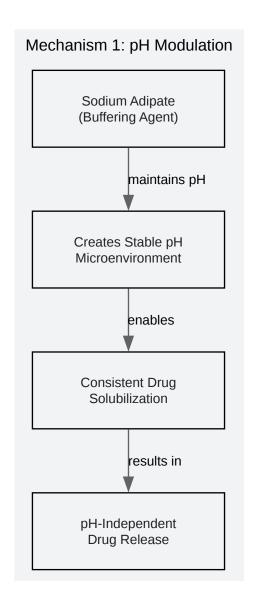
Applications in Drug Delivery

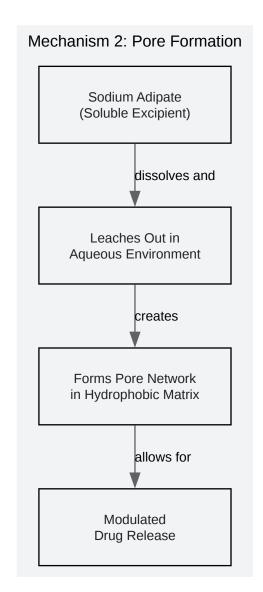
Sodium adipate and its acidic form, adipic acid, are utilized as pharmaceutical excipients to modulate drug release profiles.[2][9] Its primary functions in controlled-release formulations are as a pH-modulating agent and a pore-former in insoluble matrices.[2]

- pH Modulation for pH-Independent Release: For drugs with pH-dependent solubility, sodium
 adipate can create a stable pH microenvironment within a dosage form, ensuring consistent
 drug dissolution and release as it moves through the gastrointestinal tract.[2] This is
 particularly beneficial for weakly acidic or basic drugs.[2]
- Pore Formation in Hydrophobic Matrices: In formulations using insoluble polymers, sodium adipate, being water-soluble, dissolves in gastrointestinal fluids. This process creates a network of pores within the matrix, increasing the surface area for drug dissolution and providing diffusion pathways, thereby controlling the drug release rate.[2]

The following diagram illustrates the dual mechanisms by which **sodium adipate** can modulate drug release in a controlled-release matrix tablet.







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Proposed mechanisms of **sodium adipate** in controlled-release systems.

Experimental ProtocolsSynthesis of Sodium Adipate

A common method for preparing **sodium adipate** is through the reaction of adipic acid with sodium hydroxide.[3] A detailed laboratory-scale synthesis protocol is provided below.[1]

Materials:

• Dimethyl adipate (0.1 mole, 17.4 g)



- Acetonitrile (100 mL)
- Sodium hydroxide (0.2 mole, 8.2 g)
- Deionized water (6.0 g)

Equipment:

- Reaction flask
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Filtration apparatus

Procedure:

- Dissolve 17.4 g of dimethyl adipate in 100 mL of acetonitrile in the reaction flask and heat the mixture to 70 °C.
- Prepare a solution of 8.2 g of sodium hydroxide in 6.0 g of water.
- Add the sodium hydroxide solution to the reaction mixture.
- Stir the reaction mixture at reflux temperature for 18 hours.
- Filter the resulting solution while hot.
- Air dry the collected solids to yield disodium adipate.

Formulation of Controlled-Release Matrix Tablets

The following protocol outlines the preparation of controlled-release matrix tablets using mono**sodium adipate** as a functional excipient to modulate drug release. The principles described are also applicable to di**sodium adipate**.[2]

Materials:



- Active Pharmaceutical Ingredient (API)
- Monosodium Adipate (pH modifier/pore-former)
- Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)
- Microcrystalline Cellulose (MCC PH101) (Filler/Binder)
- Polyvinylpyrrolidone (PVP K30) (Binder)
- Magnesium Stearate (Lubricant)
- Isopropyl Alcohol (Granulating fluid)

Equipment:

- Electronic weighing balance
- Sieves (e.g., 20, 60 mesh)
- Blender or high-shear granulator
- Tray dryer or fluid bed dryer
- Tablet compression machine
- Hardness tester, friability tester, thickness gauge
- Dissolution testing apparatus

Table of Formulation Compositions:



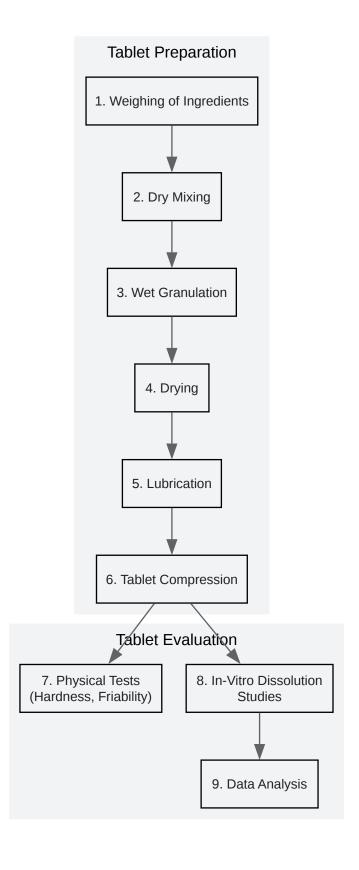
Ingredient	Formulation 1 (%)	Formulation 2 (%)	Formulation 3 (%)
API	30	30	30
Monosodium Adipate	5	10	20
HPMC K100M	30	30	30
MCC PH101	33	28	18
PVP K30	1	1	1
Magnesium Stearate	1	1	1
Total	100	100	100

Manufacturing Procedure:

- Weighing: Accurately weigh all the ingredients as per the formulation table.
- Dry Mixing: Sift the API, monosodium adipate, HPMC, and MCC through a 20-mesh sieve.
 Mix the sifted powders in a blender for 15 minutes to ensure uniformity.
- Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add this binder solution to the powder blend while mixing to form a coherent mass suitable for granulation.
- Wet Screening: Pass the wet mass through a 20-mesh sieve to produce granules.
- Drying: Dry the granules in a tray dryer at 50°C until the loss on drying (LOD) is less than 2%.
- Dry Screening: Pass the dried granules through a 60-mesh sieve.
- Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press to achieve the target weight and hardness.



The following diagram provides a visual representation of the experimental workflow for the formulation and evaluation of controlled-release tablets.





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Experimental workflow for tablet formulation and evaluation.

Conclusion

Sodium adipate is a versatile excipient with significant potential in the development of controlled-release oral dosage forms. Its dual functionality as a pH modifier and a pore-forming agent allows for the formulation of sophisticated drug delivery systems that can achieve pH-independent and zero-order release kinetics. The experimental protocols provided in this guide offer a framework for the synthesis of **sodium adipate** and its incorporation into matrix tablets, enabling researchers to explore its utility in their specific drug development projects.

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